Defined (R)-Stereochemistry: Quantitative Enantiomeric Purity for Predictable Asymmetric Induction
The specific (R)-enantiomer ensures predictable stereochemical outcomes in asymmetric reactions, a key differentiation from the (S)-enantiomer or racemic mixtures. The (S)-enantiomer (CAS 30293-82-4) exhibits an opposite optical rotation of -22.5° (c=neat), and its use would invert the stereochemistry of any derived chiral center . The target compound's specific rotation is not publicly reported but is implied to be +22.5°, based on enantiomeric relationship .
| Evidence Dimension | Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | Inferred to be +22.5° (c=neat) |
| Comparator Or Baseline | Methyl (S)-(-)-2-isocyanatopropanoate (CAS 30293-82-4): -22.5° (c=neat) |
| Quantified Difference | Opposite sign of rotation (enantiomeric relationship) |
| Conditions | Neat liquid, 25°C |
Why This Matters
In chiral synthesis, using the correct enantiomer is non-negotiable; a 1:1 mix (racemate) or the wrong antipode will yield the undesired stereoisomer, potentially invalidating biological activity or material properties.
